molecular formula C22H21Cl2NO2 B12463954 Hexyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate

Hexyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate

Cat. No.: B12463954
M. Wt: 402.3 g/mol
InChI Key: MRYJEJYUSIQCNM-UHFFFAOYSA-N
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Description

Hexyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, is characterized by its unique structure, which includes a hexyl ester group, two chlorine atoms, and a quinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hexyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Chlorination: The quinoline core is then chlorinated using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce chlorine atoms at the desired positions.

    Esterification: The final step involves the esterification of the carboxylic acid group with hexanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Hexyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms using nucleophiles like amines or thiols to form substituted quinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Quinoline-4-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the quinoline compound.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Hexyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of dyes, catalysts, and materials with specific properties.

Mechanism of Action

The mechanism of action of Hexyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate involves its interaction with molecular targets such as enzymes and DNA. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can intercalate into DNA, disrupting the replication and transcription processes, leading to cell death.

Comparison with Similar Compounds

Hexyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate can be compared with other quinoline derivatives such as:

    Chloroquine: Known for its antimalarial activity.

    Quinoline-4-carboxylic acid: A simpler derivative with potential antimicrobial properties.

    8-chloroquinoline: A precursor in the synthesis of more complex quinoline derivatives.

Uniqueness: The presence of the hexyl ester group and the specific substitution pattern of chlorine atoms make this compound unique. These structural features contribute to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C22H21Cl2NO2

Molecular Weight

402.3 g/mol

IUPAC Name

hexyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C22H21Cl2NO2/c1-2-3-4-5-13-27-22(26)18-14-20(15-9-11-16(23)12-10-15)25-21-17(18)7-6-8-19(21)24/h6-12,14H,2-5,13H2,1H3

InChI Key

MRYJEJYUSIQCNM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1=CC(=NC2=C1C=CC=C2Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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